Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride
Overview
Description
Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H27ClN2O5S and a molecular weight of 358.89 g/mol . This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonyloxy group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester and sulfonate groups can be hydrolyzed under acidic or basic conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed aqueous-organic solvents.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Products include substituted piperazines with various functional groups depending on the nucleophile used.
Hydrolysis: Products include tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate and methanesulfonic acid.
Scientific Research Applications
Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The methanesulfonyloxy group is a good leaving group, making the compound reactive towards nucleophiles. The piperazine ring can interact with biological targets, potentially affecting enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
- Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate
- Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride is unique due to the presence of the methanesulfonyloxy group, which enhances its reactivity in nucleophilic substitution reactions compared to similar compounds with other leaving groups. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl 4-(3-methylsulfonyloxypropyl)piperazine-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O5S.ClH/c1-13(2,3)20-12(16)15-9-7-14(8-10-15)6-5-11-19-21(4,17)18;/h5-11H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYLHXGKUONMPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCOS(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630906-98-7 | |
Record name | 1-Piperazinecarboxylic acid, 4-[3-[(methylsulfonyl)oxy]propyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.